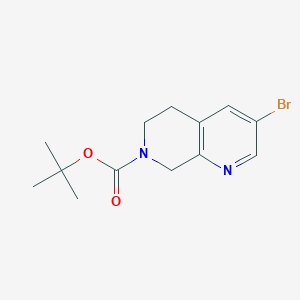
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary aromatic amine. This compound is characterized by the presence of a methoxy group (-OCH₃) and a piperazine ring attached to the aniline structure. It is commonly used in scientific research and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 4-nitroaniline.
Reduction: The nitro group in 4-nitroaniline is reduced to an amino group, resulting in 4-aminobenzenemethanol.
Methylation: The amino group is methylated to form 2-methoxy-4-aminobenzenemethanol.
Piperazine Addition: Piperazine is added to the compound to form 2-methoxy-4-(piperazin-1-yl)aniline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso-2-methoxy-4-(piperazin-1-yl)aniline and nitro-2-methoxy-4-(piperazin-1-yl)aniline.
Reduction: 2-Methoxy-4-(piperazin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases. Additionally, it is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Wirkmechanismus
The mechanism by which 2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(piperazin-1-yl)aniline trihydrochloride is similar to other compounds containing the aniline and piperazine structures. Some of these similar compounds include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
2-Methoxy-4-(4-phenylpiperazin-1-yl)aniline
2-Methoxy-4-(4-ethylpiperazin-1-yl)aniline
These compounds differ in their substituents on the piperazine ring, which can affect their chemical properties and biological activities. This compound is unique in its combination of methoxy and piperazine groups, which contribute to its distinct reactivity and applications.
Eigenschaften
IUPAC Name |
2-methoxy-4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQRMTOVLIEMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














